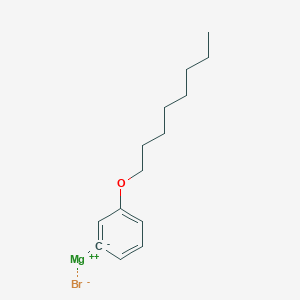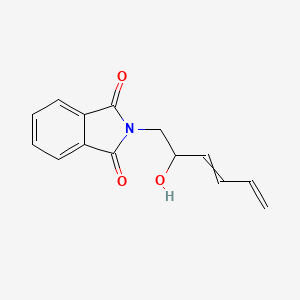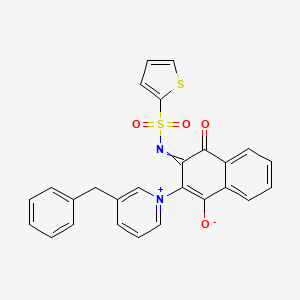
Magnesium;octoxybenzene;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;octoxybenzene;bromide is a compound that combines magnesium, octoxybenzene, and bromide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;octoxybenzene;bromide can be synthesized using the Grignard reaction, which involves the reaction of an alkyl halide with magnesium metal in an anhydrous ether medium . The general reaction scheme is as follows: [ \text{R-Br} + \text{Mg} \rightarrow \text{R-MgBr} ] In this case, octoxybenzene bromide reacts with magnesium to form this compound. The reaction is typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems helps in maintaining the anhydrous conditions required for the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;octoxybenzene;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine and oxygen.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromide ion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with chlorine can produce magnesium chloride and bromine .
Wissenschaftliche Forschungsanwendungen
Magnesium;octoxybenzene;bromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of magnesium;octoxybenzene;bromide involves its interaction with molecular targets and pathways. For instance, in biological systems, magnesium ions can interact with enzymes and proteins, affecting their activity and function . The bromide ion can also participate in various biochemical reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium bromide: Similar in structure but lacks the octoxybenzene moiety.
Magnesium chloride: Similar halide compound but with chloride instead of bromide.
Magnesium oxide: Different in that it contains oxide ions instead of halides.
Uniqueness
Magnesium;octoxybenzene;bromide is unique due to the presence of the octoxybenzene group, which imparts distinct chemical properties and potential applications compared to other magnesium halides. This uniqueness makes it valuable in specific research and industrial applications.
Eigenschaften
Molekularformel |
C14H21BrMgO |
|---|---|
Molekulargewicht |
309.52 g/mol |
IUPAC-Name |
magnesium;octoxybenzene;bromide |
InChI |
InChI=1S/C14H21O.BrH.Mg/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14;;/h7-8,11-12H,2-6,10,13H2,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
AFJLRHYFDLUZBL-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCOC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Methoxyphenyl)-4-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12624508.png)

![3-{[4'-(Undecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid](/img/structure/B12624531.png)
![4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12624533.png)
![4-Iodo-N-(4-iodophenyl)-N-{4-[(trimethylsilyl)ethynyl]phenyl}aniline](/img/structure/B12624539.png)
![2-(2,4-difluorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione](/img/structure/B12624550.png)
![1-Imidazolidinecarboxamide, N-[4-[[2-(1-ethyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy]-3-fluorophenyl]-3-(4-fluorophenyl)-2-oxo-](/img/structure/B12624556.png)
![6-(4-Fluorophenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12624560.png)
![N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine](/img/structure/B12624565.png)

![(2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B12624577.png)

![4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol](/img/structure/B12624604.png)
![7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine](/img/structure/B12624611.png)
